10,12-Octadecadiynoic acid

Description

Contextualization within the Broader Family of Diynoic Fatty Acids

10,12-Octadecadiynoic acid belongs to the family of diynoic fatty acids, which are characterized by a hydrocarbon tail containing two alkyne (triple bond) functional groups. These are structurally related to the more common polyunsaturated fatty acids (PUFAs), such as linoleic acid (9,12-octadecadienoic acid), but the triple bonds confer a more linear and rigid geometry compared to the kinked structure of cis-double bonds. ontosight.ai This structural rigidity is a key factor in the self-assembly and polymerization properties of these molecules.

This family includes other long-chain diynoic acids, such as 10,12-pentacosadiynoic acid (PCDA), which has been extensively studied for its ability to form polydiacetylene. The research on PCDA and other diacetylenes provides a broader context for understanding the potential of 10,12-octadecadiynoic acid in creating novel polymers and smart materials. The shared diacetylene core is the basis for their characteristic topochemical polymerization, where the monomers in a crystalline state react under stimuli like UV light to form a colored, conjugated polymer backbone.

Historical Development of Research on Conjugated Acetylenic Lipids

The scientific journey into specialized fatty acids began with the seminal work of George and Mildred Burr in the 1920s. Their research first established the concept of "essential fatty acids," demonstrating that certain dietary fats, like linoleic acid, were indispensable for normal physiological function. nih.gov This discovery opened the door to decades of research focused on elucidating the specific structures and roles of various fatty acids.

While initial research focused on fatty acids with double bonds (alkenes), scientific interest gradually expanded to include those with triple bonds (alkynes), known as acetylenic lipids. Naturally occurring acetylenic fatty acids were discovered in the seed oils of certain plants, which prompted investigations into their unique chemistry. The study of conjugated systems, such as those in conjugated linoleic acids (CLAs), further highlighted how the arrangement of unsaturated bonds could lead to distinct chemical and biological properties. nih.govnih.gov A significant milestone in this field was the discovery that crystalline diacetylenic compounds, including diynoic fatty acids, could undergo solid-state polymerization. This finding in the latter half of the 20th century launched a new avenue of research in materials science, focusing on the creation of stimuli-responsive polymers from these lipid building blocks.

Contemporary Research Significance and Unresolved Questions

In modern research, 10,12-octadecadiynoic acid and its relatives are significant primarily in two domains: materials science and biology.

In materials science, diynoic acids are precursors for creating polydiacetylenes (PDAs). These polymers are of great interest because they exhibit chromic transitions—changing color in response to environmental stimuli such as heat, pH, or binding events. This property makes them ideal candidates for developing sensors, indicators, and smart coatings. ontosight.ai Research is actively exploring methods to control the self-assembly of these molecules into vesicles, tubules, and films to harness these properties for practical applications.

In the biological realm, the roles of diynoic fatty acids are less understood, representing a frontier of research. A recent study on a closely related isomer, 9,12-octadecadiynoic acid, in the model organism Caenorhabditis elegans, revealed potent, dose-dependent biological effects. nih.gov This research, while not directly on the 10,12-isomer, suggests that diynoic acids could be biologically active molecules. The study found that low concentrations positively influenced neurobehavioral development, whereas high concentrations had detrimental effects, highlighting the complexity of their biological interactions. nih.gov

This leads to several unresolved questions. The precise metabolic pathways and molecular targets of 10,12-octadecadiynoic acid in biological systems remain largely unknown. nih.gov Are they incorporated into cellular membranes, and if so, how do they affect membrane properties? Do they act as signaling molecules? Furthermore, the full potential of polymers derived from this specific fatty acid has yet to be realized, with ongoing challenges in achieving large-scale, controlled synthesis for technological applications.

Table 2: Research Findings on a Related Compound, 9,12-Octadecadiynoic Acid, in C. elegans

The following table summarizes key findings from a study on 9,12-octadecadiynoic acid, an isomer of the title compound, which provides insight into the potential biological activities of this class of fatty acids. nih.gov

| Parameter | Effect of Low Dose (≤0.1 µM) | Effect of High Dose (≥1 µM) |

|---|---|---|

| Locomotive & Foraging Ability | Accelerated | Significantly attenuated |

| Serotonergic Neuronal Activity | Enhanced | Significantly attenuated |

| Antioxidant Defense Genes | Increased expression | Attenuated expression |

| Lifespan | No significant change | Decreased |

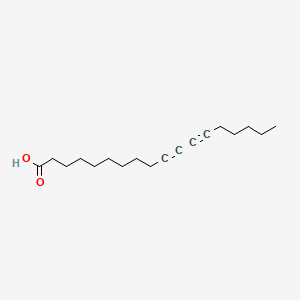

Structure

3D Structure

Properties

IUPAC Name |

octadeca-10,12-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,10-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNYSRHBDYRXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC#CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334967 | |

| Record name | 10,12-Octadecadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7333-25-7 | |

| Record name | 10,12-Octadecadiynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7333-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,12-Octadecadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies

Methodologies for the Chemical Synthesis of 10,12-Octadecadiynoic Acid

The construction of the 10,12-diynoic acid backbone is often achieved through carbon-carbon bond-forming reactions that couple two smaller precursor molecules. A prominent and widely utilized method is the Cadiot-Chodkiewicz coupling , a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne. nih.govresearchgate.netsmolecule.commdpi.com This reaction is highly efficient for creating unsymmetrical diynes. In the context of 10,12-octadecadiynoic acid synthesis, this typically involves the coupling of a terminal alkyne, such as 1-heptyne (B1330384), with a halo-functionalized long-chain alkynoic acid, like 10-undecynoic acid. The reaction mechanism proceeds through the formation of a copper(I) acetylide, which then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to yield the 1,3-diyne product. nih.gov

Another key synthetic approach involves the oxidation of precursor molecules. For instance, 10,12-octadecadiynoic acid has been prepared by the oxidation of 1-heptyne and 10-undecynoic acid. While the specific oxidizing agents and reaction conditions can vary, this method provides a direct route to the desired diynoic acid.

These synthetic strategies are summarized in the table below:

| Methodology | Precursors | Key Reagents/Catalysts | Description |

| Cadiot-Chodkiewicz Coupling | Terminal alkyne (e.g., 1-heptyne), Haloalkyne (e.g., a derivative of 10-undecynoic acid) | Copper(I) salt (e.g., CuBr), Amine base | Forms an unsymmetrical 1,3-diyne through a copper-catalyzed cross-coupling reaction. nih.govresearchgate.netsmolecule.commdpi.com |

| Oxidation | 1-Heptyne, 10-Undecynoic acid | Oxidizing agents | Direct formation of the diynoic acid through oxidation of precursor molecules. |

Synthesis of Research-Relevant 10,12-Octadecadiynoic Acid Derivatives (e.g., esters for analytical purposes)

For analytical purposes, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), it is often necessary to convert the carboxylic acid group of 10,12-octadecadiynoic acid into a more volatile ester derivative. Methyl and ethyl esters are the most common derivatives prepared for this purpose.

The esterification is typically achieved by reacting the carboxylic acid with an alcohol (methanol or ethanol) in the presence of an acid catalyst, such as boron trichloride (B1173362) (BCl3) or hydrochloric acid (HCl). nih.gov For instance, the preparation of fatty acid methyl esters (FAMEs) can be carried out by transesterification with acetyl-chloride and methanol. nih.gov These methods ensure high conversion rates and produce stable derivatives suitable for chromatographic analysis.

Amide derivatives of fatty acids can also be synthesized for various research applications. This can be achieved through the condensation of the corresponding fatty acid chloride with an amine in the presence of a base like triethylamine. mdpi.com Another approach involves the direct amidation of esters with alkali metal amidoboranes, which offers a rapid and chemoselective route to amides at room temperature without the need for catalysts. nih.gov

The following table outlines common derivatization methods:

| Derivative | Reagents | Purpose |

| Methyl Ester (FAME) | Methanol, Acid catalyst (e.g., BCl3, HCl) | GC-MS analysis nih.govnih.gov |

| Ethyl Ester | Ethanol (B145695), Acid catalyst | GC-MS analysis |

| Amide | Fatty acid chloride, Amine, Base (e.g., triethylamine) or Ester, Alkali metal amidoborane | Biological activity studies, material science applications mdpi.comnih.gov |

Exploration of Stereoselective Synthetic Pathways for Diynoic Acids

The introduction of chirality into long-chain fatty acids is a significant area of research, as the stereochemistry can profoundly influence their biological activity. While specific stereoselective syntheses of 10,12-octadecadiynoic acid are not extensively documented, general strategies for asymmetric synthesis of fatty acids can be applied.

One common approach is the use of the chiral pool , which involves starting with readily available enantiomerically pure natural products. For instance, chiral building blocks derived from carbohydrates or amino acids can be elaborated into the desired long-chain diynoic acid, thereby controlling the stereochemistry at specific positions. mdpi.comrsc.orgresearchgate.net

Another powerful technique is the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. mdpi.com For example, oxazolidinones can be used as chiral auxiliaries to direct the alkylation of a carboxylic acid precursor, thus establishing a chiral center along the fatty acid chain. semanticscholar.org

Asymmetric catalysis using chiral catalysts is a highly efficient method for creating stereocenters. Chiral catalysts, such as those based on transition metals with chiral ligands or chiral phosphoric acids, can promote enantioselective reactions, leading to the formation of one enantiomer in excess. mdpi.comrsc.org

The application of these general strategies to the synthesis of chiral 10,12-octadecadiynoic acid analogues holds significant potential for future research.

Investigation of Directed Functional Group Transformations on the Diynoic Skeleton

The diacetylene (diyne) functionality in 10,12-octadecadiynoic acid is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Selective Reduction: The triple bonds of the diyne can be selectively reduced to yield different unsaturated systems. For example, stereocontrolled reduction can lead to the formation of conjugated dienes with specific geometries (e.g., Z,Z). This is a crucial transformation as the geometry of the double bonds in the resulting conjugated linoleic acid (CLA) isomers is critical for their biological activity. nih.gov

Epoxidation: The triple bonds of the diyne can be epoxidized to form oxirane rings. The regioselectivity of this reaction, i.e., which of the two triple bonds reacts, can be influenced by the presence of directing groups on the fatty acid chain. Fungal peroxygenases have shown high regioselectivity in the epoxidation of polyunsaturated fatty acids. nih.govresearchgate.netmdpi.com

Cycloaddition Reactions: The diyne moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. This allows for the construction of cyclic structures embedded within the long aliphatic chain. nih.govnih.gov The reactivity and selectivity of these reactions can be influenced by the substitution pattern on the diynoic acid.

The table below summarizes key functional group transformations:

| Transformation | Reagents/Conditions | Product | Significance |

| Selective Hydrogenation | Catalysts (e.g., Lindlar's catalyst) | Conjugated dienes (e.g., Z,Z-dienes) | Synthesis of specific conjugated linoleic acid isomers. nih.gov |

| Epoxidation | Peracids, Enzymatic catalysts (e.g., peroxygenases) | Epoxides | Introduction of oxirane rings for further functionalization. nih.govresearchgate.netmdpi.com |

| Cycloaddition (e.g., Diels-Alder) | Diene | Cyclic adducts | Construction of complex cyclic structures. nih.govnih.gov |

Supramolecular Chemistry and Advanced Materials Science

Fundamental Principles of Diynoic Acid Self-Assembly (e.g., into vesicles, films)

Diynoic acids, such as 10,12-octadecadiynoic acid, are amphiphilic molecules that possess both a hydrophilic carboxylic acid head group and a long hydrophobic alkyl tail containing a diacetylene unit. rsc.orgnih.gov This dual nature drives their self-assembly in aqueous environments into organized architectures like vesicles and films to minimize the exposure of the hydrophobic tails to water. rsc.orgnih.govmdpi.comresearchgate.net These self-assembled structures are the precursors for the formation of polydiacetylene. rsc.orgmdpi.com

Common self-assembled architectures include:

Vesicles: These are spherical structures composed of a lipid bilayer enclosing an aqueous core. mdpi.comresearchgate.net The formation and stability of these vesicles can be influenced by factors such as the carbon chain length of the diynoic acid. nih.govmdpi.com For instance, attempts to form stable vesicles with 10,12-octadecadiynoic acid (C18) have been reported as challenging, often leading to aggregation. nih.govmdpi.com

Langmuir Films: At the air-water interface, diynoic acids can form monomolecular layers, known as Langmuir films. rsc.orguni-luebeck.deresearchgate.net These films can be transferred to solid substrates to create highly ordered Langmuir-Blodgett films. uni-luebeck.de The properties and polymerization behavior of these films are highly dependent on the subphase conditions and the nature of the substrate. uni-luebeck.de

The self-assembly process is crucial as it pre-organizes the diacetylene monomers into a specific alignment necessary for topochemical polymerization. researchgate.netwikipedia.org

Photopolymerization Mechanisms of 10,12-Octadecadiynoic Acid to Polydiacetylenes

The conversion of self-assembled 10,12-octadecadiynoic acid monomers into a conjugated polymer, polydiacetylene (PDA), is achieved through a topochemical photopolymerization reaction. researchgate.netwikipedia.org This process is typically initiated by exposing the monomer assembly to UV light, most commonly at a wavelength of 254 nm. rsc.orgresearchgate.net

The mechanism is a 1,4-addition polymerization that occurs in the solid state, where the diacetylene units of adjacent monomers react to form an "ene-yne" backbone of alternating double and triple bonds. rsc.orgnih.govresearchgate.net This reaction proceeds with minimal rearrangement of the molecules within the crystal lattice, preserving the initial ordered structure of the self-assembly. researchgate.net

For topochemical polymerization to occur, the diacetylene monomers must be packed in a specific geometric arrangement. The key parameters, according to Schmidt's criteria for topochemical reactions, are the distance between adjacent monomer units and their orientation. A distance of approximately 4.7 to 5.2 Å between neighboring diacetylene rods and an angle of about 45° relative to the translational axis are considered favorable for successful polymerization. researchgate.net This precise spatial requirement underscores the importance of the initial self-assembly step. The resulting polydiacetylene is characterized by a highly conjugated π-electron system along its backbone, which is responsible for its unique optical properties. rsc.org

Fabrication and Characterization of Polydiacetylene-Based Materials from Diynoic Monomers (e.g., nanoparticles, hydrogels)

Polydiacetylene-based materials can be fabricated in various forms, including nanoparticles and hydrogels, by polymerizing self-assembled structures of diynoic acid monomers like 10,12-octadecadiynoic acid.

Nanoparticles: Polydiacetylene vesicles are a common form of nanoparticles. researchgate.net A typical fabrication method is the solvent injection technique, where a solution of the diacetylene monomer in a polar solvent like ethanol (B145695) is injected into a heated aqueous medium under vigorous stirring. mdpi.comresearchgate.net This process leads to the self-assembly of the monomers into vesicles. researchgate.net Subsequent exposure to UV radiation polymerizes these vesicles, forming blue-phase polydiacetylene nanoparticles. researchgate.net The size and stability of these nanoparticles can be influenced by the length of the monomer's alkyl chain. mdpi.comresearchgate.net

Hydrogels: Polydiacetylene can be incorporated into hydrogel matrices to create responsive materials. nih.govacs.orgpusan.ac.kr One approach involves ionically linking the polydiacetylene assembly with a hydrogel-forming polymer, such as alginate. nih.govacs.orgpusan.ac.kr For instance, anionic polydiacetylene assemblies can be cross-linked with anionic alginate using divalent cations to form a composite hydrogel. pusan.ac.kr In such systems, the volumetric expansion or contraction of the hydrogel in response to external stimuli can impose mechanical stress on the embedded polydiacetylene, triggering a colorimetric response. nih.govacs.orgpusan.ac.kr It has been shown that one-dimensional polydiacetylene nanofibers embedded in an alginate hydrogel provide a more sensitive response compared to zero-dimensional liposomes due to more effective stress transfer. nih.govacs.org

Characterization: These materials are characterized using a variety of techniques:

Spectroscopy: UV-Vis spectroscopy is used to monitor the colorimetric transitions of the polydiacetylene, with characteristic absorption peaks for the blue (~640 nm) and red (~540-550 nm) phases. rsc.orgnih.gov Fourier-transform infrared spectroscopy (FTIR) helps to identify the chemical bonds and confirm the polymerization. nih.govnih.gov

Microscopy: Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are employed to visualize the morphology and size of nanoparticles and the structure of hydrogels. researchgate.netnih.gov

Dynamic Light Scattering (DLS): This technique is used to determine the size distribution of nanoparticles in a solution. researchgate.net

Mechanistic Studies of Colorimetric and Fluorogenic Transitions in Polymerized Systems

Polymers derived from 10,12-octadecadiynoic acid, specifically polydiacetylenes (PDAs), exhibit distinctive colorimetric and fluorogenic transitions in response to external stimuli. rsc.orgmdpi.com Upon polymerization, PDA typically exists in a "blue phase," which is non-fluorescent and has a maximum absorption wavelength of around 640-650 nm. rsc.orgresearchgate.net When subjected to various environmental perturbations such as heat, pH changes, mechanical stress, or binding of analytes, it undergoes a transition to a "red phase". mdpi.compusan.ac.krresearchgate.net This red phase is fluorescent and exhibits a maximum absorption at a shorter wavelength, typically around 540-550 nm. mdpi.comresearchgate.net

The underlying mechanism for this chromatic transition is believed to be a conformational change in the conjugated polymer backbone. mdpi.compusan.ac.kr The planar, highly-ordered ene-yne backbone in the blue phase allows for extensive π-electron delocalization. External stimuli introduce strain and distortions into this backbone, leading to a less planar, twisted conformation. mdpi.commdpi.compusan.ac.kr This change in conformation reduces the effective conjugation length of the polymer, causing a shift in the absorption spectrum to a higher energy (blue to red shift). mdpi.com

The transition from the non-fluorescent blue phase to the fluorescent red phase makes PDAs useful for both colorimetric (visible color change) and fluorogenic ("turn-on" fluorescence) sensing applications. rsc.orgmdpi.com The sensitivity of this transition can be tuned by altering the chemical structure of the diacetylene monomer, such as the length of the alkyl chain or modifications to the headgroup. rsc.orgmdpi.com For instance, decreasing the alkyl tail length can lead to vesicles that are more sensitive to energetic stimuli. mdpi.com

Integration of 10,12-Octadecadiynoic Acid-Derived Polymers into Hybrid Material Architectures

Polymers derived from 10,12-octadecadiynoic acid are integrated into various hybrid material architectures to enhance their functionality and stability for diverse applications. These hybrid systems combine the unique responsive properties of polydiacetylene (PDA) with the structural or functional characteristics of other materials.

Polymer and Nanomaterial Composites: PDA can be combined with other polymers and nanomaterials to create advanced composites. For example, PDA has been incorporated into polyvinyl alcohol (PVA) films for sensing applications. rsc.org Another innovative approach involves coating carbon nanotube (CNT) fibers with diacetylenic precursors. jos.ac.cn After topochemical polymerization, the resulting CNT/PDA composite fibers exhibit a reversible chromatic transition from blue to red in response to an electric current. jos.ac.cn

Inorganic Hybrid Materials: PDA can be integrated with inorganic materials. One method involves fabricating PDA on silica (B1680970) plates. nih.govacs.org Diacetylene monomers like 10,12-octadecadiynoic acid can be adsorbed onto porous silica plates through capillary action, followed by UV polymerization. nih.govacs.org These PDA/silica hybrid systems have shown enhanced sensitivity to external stimuli, such as ammonia (B1221849) gas and nucleic acids, compared to pure PDA assemblies. acs.org The use of shorter-chain monomers like 10,12-octadecadiynoic acid in these hybrid platforms can lead to better sensitivity. acs.org Additionally, novel hybrid materials have been created by cross-linking polydiacetylene with metal oxides like zinc oxide (ZnO) and titanium dioxide (TiO2), resulting in materials with enhanced thermal and mechanical stabilities. researchgate.net

Hydrogel Composites: As mentioned previously, embedding PDA within hydrogel networks, such as alginate, creates stimuli-responsive materials where the hydrogel matrix can transduce an external signal (like the presence of water) into a mechanical stress that triggers the PDA's color change. nih.govacs.orgpusan.ac.kr This demonstrates the effective integration of PDA's optical signaling with the responsive behavior of a polymer network. nih.govacs.orgpusan.ac.kr

These hybrid architectures leverage the synergistic properties of their components, expanding the potential applications of 10,12-octadecadiynoic acid-derived polymers in fields like sensors, electronics, and smart materials. rsc.orgjos.ac.cnresearchgate.net

Investigation of Biological Roles and Mechanistic Insights

Elucidation of Molecular Interaction Mechanisms in Model Biological Systems

The specific molecular interactions of 10,12-octadecadiynoic acid are an emerging area of research. Studies suggest that its biological activity stems from its ability to influence cellular signaling pathways and modulate lipid metabolism. smolecule.com While direct receptor binding studies are limited, research into related diynoic acid compounds provides valuable insights into potential mechanisms.

One notable example is the diynoic acid derivative, undeca-2E-ene-8,10-diynoic acid isobutylamide, isolated from Echinacea angustifolia. This compound has been shown to inhibit Interleukin-2 (IL-2) secretion in Jurkat T cells. Mechanistic studies revealed that this effect is not mediated by cannabinoid receptors, but rather through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor and lipid sensor involved in regulating inflammation and metabolism. researchgate.net The addition of a selective PPARγ antagonist reversed the IL-2 inhibition, confirming the receptor's role. researchgate.net This suggests that diynoic acids like 10,12-octadecadiynoic acid may function as signaling molecules that interact with nuclear receptors to modulate gene expression and cellular responses.

Furthermore, preliminary research has pointed towards potential anti-proliferative effects, with some studies indicating that 10,12-octadecadiynoic acid exhibits moderate cytotoxicity against certain human cancer cell lines. smolecule.com This activity hints at interactions with pathways controlling cell growth and survival, though the precise molecular targets remain to be fully elucidated. smolecule.com

Exploration of Biochemical Pathway Modulations by Diynoic Acids

Diynoic acids and their derivatives are recognized for their capacity to modulate diverse biochemical pathways, acting as signaling molecules in both plants and animals.

A prominent role for related compounds is in plant defense, where they can function as phytoalexins. For instance, the 9-lipoxygenase derived cyclopentenone, 10-oxo-11-phytoenoic acid (10-OPEA), is a signaling molecule in maize that accumulates in response to fungal and insect attacks. nih.gov This "death acid" acts as a potent inhibitor of microbial and herbivore growth, demonstrating a specialized role in plant immunity. nih.gov

In mammalian systems, the modulation of inflammatory pathways is a key area of investigation. As mentioned, the activation of PPARγ by an Echinacea-derived diynoic acid amide leads to the suppression of the pro-inflammatory cytokine IL-2. researchgate.net This highlights a mechanism by which these fatty acids can exert immunomodulatory effects. The activity of these compounds is often polyvalent, meaning they can influence multiple biochemical pathways simultaneously. researchgate.net Other related fatty acid metabolites, such as those produced by gut bacteria, have been found to regulate host functions by interacting with G-protein coupled receptors like GPR40 and GPR120, which are involved in glucose homeostasis and intestinal barrier function. frontiersin.org

Table 1: Examples of Biochemical Pathway Modulation by Diynoic Acids and Related Compounds

| Compound/Class | Modulated Pathway | Biological Outcome | Source(s) |

|---|---|---|---|

| Undeca-2E-ene-8,10-diynoic acid isobutylamide | PPARγ Activation | Inhibition of IL-2 secretion in T cells | researchgate.net |

| 10-oxo-11-phytoenoic acid (10-OPEA) | Plant Defense Signaling | Acts as a phytoalexin, inhibiting pathogen and herbivore growth | nih.gov |

Studies on the Impact of Diynoic Acids on Model Organism Physiology

To understand the physiological impact of diynoic acids, researchers utilize model organisms. While studies on 10,12-octadecadiynoic acid are limited, extensive research on the closely related isomer, 9,12-octadecadiynoic acid, in Caenorhabditis elegans offers significant mechanistic insights. nih.govnih.govresearchgate.net

This research has demonstrated that 9,12-octadecadiynoic acid, a compound identified in human breast milk, plays a crucial role in regulating neurobehavioral development. nih.govnih.govresearchgate.net Its effects are notably dose-dependent. Supplementation with a low dose (0.1 μM) during the larval stages of C. elegans was found to accelerate locomotive and foraging abilities. nih.govresearchgate.net This enhancement is linked to an increased expression of the serotonin (B10506) transporter mod-1, suggesting that the diynoic acid modulates serotonergic neuronal activity. nih.gov

Conversely, higher concentrations (above 1 μM) had detrimental effects, significantly attenuating locomotive behaviors, foraging, and serotonin synthesis. nih.govnih.govresearchgate.net These high doses also restrained the expression of stress-related antioxidant defense genes (sod-1, sod-3, cyp-35A2) and ultimately reduced the lifespan of the worms. nih.govresearchgate.net At the optimal low dose, these same antioxidant genes were found to be involved in the positive regulation of motor neuron activity. nih.gov These findings collectively demonstrate that diynoic acids can govern adaptive behavioral development by modulating neuronal signaling and stress-response pathways. nih.govnih.gov

Research into Oxidative Metabolites and Their Mechanistic Implications

The oxidation of polyunsaturated fatty acids generates a diverse array of bioactive metabolites, known as oxylipins, which are crucial signaling molecules. While research specifically identifying the oxidative metabolites of 10,12-octadecadiynoic acid is not extensive, studies on the closely related conjugated linoleic acids (CLAs), which feature double bonds instead of triple bonds, provide a model for the types of metabolites that may be formed and their potential functions.

Oxidation of conjugated dienes is known to produce hydroperoxy, hydroxy, epoxy, and oxo (keto) derivatives. acs.orgcymitquimica.comgsartor.orgcaymanchem.com For example, hydroperoxy-10,12-octadecadienoic acid, a metabolite of the corresponding dienoic acid, has been shown to stimulate the aggregation of cytochrome P450 3A (CYP3A) protein. acs.orgnih.gov This process is mediated by oxidative stress, and the study provides a mechanistic model for how lipid hydroperoxides can impact protein stability and function. acs.orgnih.gov

Other oxidative metabolites, such as 9-oxo-10(E),12(E)-octadecadienoic acid, have been identified as potent agonists for PPARα. researchgate.netnih.gov Activation of PPARα in hepatocytes leads to an increase in the expression of genes involved in fatty acid oxidation, which can decrease triglyceride accumulation. researchgate.net

Furthermore, oxidation can lead to the formation of furan (B31954) fatty acids. caymanchem.combertin-bioreagent.com 10,13-epoxy-10,12-octadecadienoic acid, an oxidation product of conjugated linoleic acid, upregulates the expression of genes involved in the formation of lipid droplets in Caco-2 cells and is cytotoxic at high concentrations. caymanchem.combertin-bioreagent.com These examples from related compounds illustrate that the oxidative metabolites of diynoic acids are likely to be potent signaling molecules with significant mechanistic implications for inflammation, lipid metabolism, and cellular stress responses.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of 10,12-octadecadiynoic acid, particularly in complex mixtures. This method allows for the separation of the compound from other components, followed by its identification based on its mass-to-charge ratio and fragmentation pattern.

In various studies, GC-MS has been employed to identify 10,12-octadecadiynoic acid in natural extracts. For instance, it has been identified as a component in the nonpolar extracts of ginseng of different ages, with its concentration observed to increase as the ginseng plant grows. scirp.orgscirp.org The compound has also been detected in the methanolic extracts of Klebsiella pneumoniae and in the essential oil of Curcuma albiflora. impactfactor.orgijpjournal.com In these analyses, the identification of 10,12-octadecadiynoic acid is confirmed by comparing its mass spectrum with established spectral libraries such as those from the National Institute of Standards and Technology (NIST). nih.govijrps.com

The quantification of 10,12-octadecadiynoic acid using GC-MS is also a critical aspect of its analysis. In a study on the nonpolar components of ginseng, the relative percentage of 10,12-octadecadiynoic acid was found to range from 12.81% to 36.43%, highlighting its significant presence. scirp.org The technique's ability to provide quantitative data is essential for understanding the compound's distribution and concentration in various biological and material matrices.

| Sample Source | Relative Percentage/Presence | Reference |

|---|---|---|

| Ginseng (nonpolar extract) | 12.81% - 36.43% | scirp.org |

| Klebsiella pneumoniae (methanolic extract) | Present | impactfactor.org |

| Curcuma albiflora (essential oil) | 0.39% | ijpjournal.com |

| Mandarin Peel Extract | 1.98% | nih.gov |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 10,12-octadecadiynoic acid. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide unique fingerprints that confirm the compound's molecular structure.

The ¹H NMR spectrum of 10,12-octadecadiynoic acid exhibits characteristic signals. A triplet at approximately 0.88 ppm corresponds to the terminal methyl group, while a triplet around 2.35 ppm is assigned to the methylene (B1212753) protons adjacent to the carboxylic acid group. smolecule.com

The ¹³C NMR spectrum provides further structural confirmation. The carboxylic carbon signal appears at about 180 ppm. smolecule.com The distinctive acetylenic carbons of the diyne moiety resonate in the range of 65-85 ppm, which is a key indicator of the presence of the triple bonds. smolecule.com The various methylene carbons along the alkyl chain produce signals between 20-35 ppm. smolecule.com Advanced two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are also utilized for more detailed structural assignments by correlating carbon and proton signals. smolecule.com

| NMR Type | Signal Assignment | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H NMR | Terminal methyl | ~0.88 | Triplet | smolecule.com |

| ¹H NMR | Methylene adjacent to COOH | ~2.35 | Triplet | smolecule.com |

| ¹³C NMR | Carboxylic carbon | ~180 | Singlet | smolecule.com |

| ¹³C NMR | Alkyne carbons | ~65-85 | Singlet | smolecule.com |

| ¹³C NMR | Methylene carbons | ~20-35 | Singlet | smolecule.com |

Advanced Mass Spectrometry Techniques for Trace Analysis and Metabolite Profiling

Advanced mass spectrometry techniques, including tandem mass spectrometry (MS/MS), are crucial for the trace analysis and metabolite profiling of 10,12-octadecadiynoic acid. These methods offer high sensitivity and specificity, enabling the detection of the compound at very low concentrations and its identification within complex biological samples.

The molecular ion of 10,12-octadecadiynoic acid is observed at a mass-to-charge ratio (m/z) of 276, corresponding to its molecular weight. nih.govsmolecule.com Fragmentation patterns in MS/MS experiments provide further structural information, with characteristic losses of the carboxylic acid group and fragmentation adjacent to the triple bonds. smolecule.com These fragmentation patterns are instrumental in distinguishing between positional isomers of diynoic fatty acids. smolecule.com

In the context of metabolite profiling, these advanced MS techniques have been used to study the accumulation of 10,12-octadecadiynoic acid in various organisms. For example, research on sunflower roots challenged with Plasmopara halstedii showed an increased accumulation of 10,12-octadecadiynoic acid, suggesting its role in plant defense mechanisms. tandfonline.com Similarly, it has been identified as a metabolite in studies involving Klebsiella pneumoniae. researchgate.netresearchgate.net The ability to perform trace analysis is also critical, as even small amounts of related fatty acids can have significant biological effects. nih.gov

Utilization of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural and Polymerization Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful non-destructive techniques used for the structural characterization of 10,12-octadecadiynoic acid and for monitoring its polymerization into polydiacetylene.

IR spectroscopy provides diagnostic absorption bands for the key functional groups in 10,12-octadecadiynoic acid. A strong absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid group. smolecule.com A broad absorption between 2500-3300 cm⁻¹ corresponds to the O-H stretching of the carboxylic acid. smolecule.com The most distinctive feature is the C≡C triple bond stretching vibration, which appears in the 2100-2250 cm⁻¹ region. smolecule.com This peak's exact position can be sensitive to the local molecular environment. smolecule.com

UV-Vis spectroscopy is particularly valuable for monitoring the topochemical polymerization of 10,12-octadecadiynoic acid into polydiacetylene. The monomer itself does not have significant absorption in the visible range. However, upon polymerization, typically induced by UV irradiation, the resulting polydiacetylene exhibits a strong absorption in the visible spectrum. acs.orgnih.gov The initial blue phase of the polymer shows a characteristic absorption maximum at approximately 640 nm. acs.orgnih.govnih.gov This blue phase can undergo a colorimetric transition to a red phase in response to various stimuli, with the red phase exhibiting an absorption maximum around 540 nm. acs.orgnih.govnih.gov This chromic shift is a key feature of polydiacetylenes and is readily monitored by UV-Vis spectroscopy.

| Spectroscopy Type | Feature | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment | Reference |

|---|---|---|---|---|

| IR | C=O stretch | ~1700 | Carboxylic acid | smolecule.com |

| IR | O-H stretch | 2500-3300 | Carboxylic acid | smolecule.com |

| IR | C≡C stretch | 2100-2250 | Alkyne | smolecule.com |

| UV-Vis | Polydiacetylene (Blue Phase) | ~640 | π-π* transition | acs.orgnih.govnih.gov |

| UV-Vis | Polydiacetylene (Red Phase) | ~540 | π-π* transition | acs.orgnih.govnih.gov |

Development of Novel Analytical Protocols for Complex Biological and Material Matrices

The analysis of 10,12-octadecadiynoic acid in complex matrices, such as biological tissues or polymer composites, often requires the development of specialized analytical protocols. These protocols are designed to efficiently extract and purify the compound prior to its instrumental analysis.

In biological studies, the extraction of 10,12-octadecadiynoic acid from samples like plant roots or microbial cultures typically involves solvent extraction with organic solvents. tandfonline.comresearchgate.net For instance, a study on ginseng involved the extraction of nonpolar components to isolate and analyze the compound. scirp.org The choice of solvent and extraction conditions is critical to ensure high recovery and minimize degradation of the analyte.

In the context of materials science, where 10,12-octadecadiynoic acid is used as a monomer for creating sensory polymers, analytical protocols are needed to characterize the resulting materials. For example, when incorporated into polymer films, techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy are used to analyze the chemical structure of the film surface. nih.gov Protocols for creating and analyzing these polymer films, often involving layer-by-layer assembly or deposition on silica (B1680970) plates, are continuously being developed and refined. nih.govnih.gov These methods are essential for understanding the structure-property relationships of the resulting polydiacetylene-based materials and their response to external stimuli.

Future Research Directions and Interdisciplinary Prospects

Emerging Applications in Chemosensing and Biosensing Technologies

Polymers derived from diynoic acids like 10,12-octadecadiynoic acid are at the center of significant research for creating advanced chemosensing and biosensing technologies. rsc.org The fundamental principle behind these sensors is the unique optical property of polydiacetylenes (PDAs) to undergo a distinct colorimetric (blue-to-red) and fluorescent transition upon exposure to specific stimuli. rsc.orgresearchgate.netmdpi.com This change is triggered by perturbations to the polymer's conjugated backbone. researchgate.net

The versatility of PDA-based sensors is enhanced by the ability to chemically modify the carboxylic acid headgroup of the monomer. researchgate.netnih.gov By attaching specific bioreceptors, such as antibodies or aptamers, these sensors can be tailored for high specificity in detecting a wide range of analytes, including metal ions, pathogens, proteins, and toxins. researchgate.netnih.gov For instance, PDA liposomes have been engineered to selectively detect lead ions (Pb²⁺) in aqueous solutions with high sensitivity. nih.gov

Future research is focused on enhancing the sensitivity and stability of these sensors. researchgate.net One approach involves embedding PDA vesicles into more robust polymer matrices like hydrogels, which improves their structural integrity and reliability in complex biological and environmental samples. researchgate.netmdpi.com Another strategy aims to amplify the sensory signal. A novel "dummy molecule" approach has been shown to improve the limit of detection (LOD) by pre-occupying the PDA surface to lower the threshold for signal generation. nih.gov The development of PDA-based sensors on various substrates, including paper and wearable patches, points towards their potential use in point-of-care diagnostics and environmental monitoring. researchgate.net

Advancements in Directed Biosynthesis and Metabolic Engineering of Diynoic Acids

The production of specialized fatty acids like 10,12-octadecadiynoic acid through biological routes is a compelling, yet challenging, frontier. While chemical synthesis is established, metabolic engineering in microorganisms or plants offers a potential path to sustainable and scalable production. nih.gov Research in this area is still nascent for diynoic acids, but foundational work on the biosynthesis of related polyacetylenic fatty acids in plants provides a roadmap for future endeavors. nih.gov

The biosynthesis of polyacetylenes in nature often begins with common fatty acids. nih.gov A key precursor is crepenynic acid (octadec-9-en-12-ynoic acid), a mono-acetylenic fatty acid. nih.govrsc.org Studies have identified enzymes from the FAD2 family that act as acetylenases, converting oleic acid into crepenynic acid by introducing a triple bond. nih.gov Further desaturation steps can then introduce additional triple or double bonds, leading to a diverse array of polyacetylenic structures. nih.gov

Future advancements will likely focus on the following:

Enzyme Discovery and Characterization: Identifying and characterizing the specific desaturases and acetylenases that can act on fatty acid chains to produce the 10,12-diyne motif.

Pathway Reconstruction: Assembling the necessary biosynthetic genes into a suitable microbial host, such as Escherichia coli or an oleaginous yeast, which are commonly used for fatty acid production. nih.govlibretexts.org The standard fatty acid synthesis pathway, which builds fatty acids from acetyl-CoA via malonyl-CoA, would provide the necessary precursors. wikipedia.orgbyjus.comcsun.edu

Metabolic Flux Optimization: Engineering the host organism to divert more carbon flux towards the production of the target diynoic acid. This involves upregulating the introduced pathway and knocking out competing pathways that drain precursors. libretexts.org

Success in the metabolic engineering of diynoic acids would not only provide a sustainable source for material precursors but also open the door to producing a vast range of novel fatty acid structures with unique properties. nih.gov

Theoretical and Computational Approaches for Understanding Diynoic Acid Behavior

Theoretical and computational methods are becoming indispensable for predicting and understanding the behavior of 10,12-octadecadiynoic acid and its corresponding polymers. These approaches provide insights at the molecular level that are often difficult to obtain through experimental means alone.

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the electronic structure of polydiacetylenes. wikipedia.orgresearchgate.net These studies have confirmed that the chromatic blue-to-red shift is a result of changes in the π-conjugated system of the polymer backbone. wikipedia.org Theoretical models show that even slight rotations in the polymer chain can significantly alter π-orbital overlap, thereby changing the material's electronic and optical properties. nih.gov

Molecular modeling and simulations offer powerful tools for exploring the self-assembly and polymerization process:

Monomer Packing: Molecular modeling can estimate key parameters of monomer molecules, such as their length and preferred conformation, which helps in predicting how they will pack in a crystal lattice—a critical factor for successful solid-state topochemical polymerization. nih.gov The ideal spatial arrangement for this reaction involves a specific repeat distance and orientation between adjacent diacetylene monomers. wikipedia.org

Polymer Properties: Simulations can predict how structural modifications, such as altering the side-chain length or functionality, will impact the mechanical and chromatic properties of the resulting polymer. wikipedia.orgacs.org For example, force spectroscopy mapping combined with modeling can quantify changes in mechanical parameters like Young's modulus during the chromatic transition. acs.org

Solvation and Interactions: Quantum mechanics-based methods are used to predict properties like partition coefficients (logP), which are crucial for understanding the behavior of these molecules in different environments, a key aspect for applications in drug delivery and biosensing. mdpi.com

These computational tools allow for the rational design of new diynoic acid-based materials with tailored properties, accelerating the development cycle and reducing reliance on trial-and-error experimentation. mdpi.comarxiv.org

Exploration of Structure-Function Relationships for Novel Material Design

The design of novel materials from 10,12-octadecadiynoic acid is fundamentally guided by the relationship between its molecular structure and the macroscopic functions of the resulting polymer. The ability to tune the properties of polydiacetylene-based materials by modifying the monomer structure is a central theme in current research. nih.govwikipedia.org

The key structural elements of the diynoic acid monomer that influence the final material's properties include:

| Structural Element | Influence on Function | Research Findings |

| Alkyl Chain Length | Affects intermolecular forces, membrane fluidity, and sensor sensitivity. | Shorter alkyl chains can lead to weaker intermolecular forces, resulting in polymers that are more sensitive to external stimuli. wikipedia.org |

| Head Group | Determines solubility, self-assembly behavior, and provides a site for functionalization. | Carboxylic acid heads allow for self-assembly into structures like vesicles or sheets and can be conjugated to bioreceptors for specific sensing applications. researchgate.net |

| Side Chain Branching | Influences polymer packing, solubility, and stability. | The presence and position of branched versus linear side chains can significantly affect the photostability and molecular orientation of polymers. nih.govresearchgate.net |

| Overall Molecular Shape | Governs the formation of porous or unique nanostructures. | Using monomers with rigid, twisted structures can prevent dense packing and lead to the formation of porous PDA materials with high surface area, enhancing sensitivity. nih.gov |

This intricate relationship allows for the rational design of materials for specific applications. For example, by creating diacetylene monomers with rigid and spatially complex side groups, researchers have successfully produced porous PDA networks. nih.gov These structures offer a high surface area, which is highly advantageous for sensing applications as it allows for more efficient interaction with target analytes. nih.gov Understanding these structure-function relationships is crucial for developing the next generation of smart materials, from highly sensitive sensors to stable drug delivery vehicles. rsc.org

Synergistic Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The future development of 10,12-octadecadiynoic acid and its applications is an inherently interdisciplinary endeavor, situated at the convergence of organic chemistry, materials science, and chemical biology. The synergy between these fields is essential for translating the fundamental properties of this compound into functional technologies. rsc.orgnih.gov

Organic Chemistry provides the tools for the synthesis of 10,12-octadecadiynoic acid and its derivatives. Chemists design and create novel monomers with tailored side chains and functional headgroups to achieve specific properties. nih.gov This includes synthesizing monomers with recognition elements for specific analytes or with structural features that promote unique self-assembly. nih.gov

Materials Science focuses on transforming these monomers into well-defined structures and devices. This involves controlling the topochemical polymerization process to create stable and responsive materials in various formats, such as thin films, nanotubes, vesicles, and composite fibers. rsc.orgnih.govnih.gov Materials scientists characterize the optical, mechanical, and structural properties of these materials to optimize their performance for applications like sensing or tissue engineering. rsc.orgacs.org

Chemical Biology applies these advanced materials to solve biological problems. This includes developing PDA-based biosensors for the detection of viruses, bacteria, and disease biomarkers, as well as creating smart materials for drug delivery and bioimaging. nih.govnih.gov This field provides the biological context and the specific molecular targets that drive the design of new functional materials.

The integration of these disciplines creates a powerful research cycle: a biological challenge identified by chemical biologists prompts organic chemists to design a new functional monomer, which materials scientists then fabricate into a smart device. The performance of this device in a biological setting provides feedback that informs the next round of design and synthesis. This collaborative approach is accelerating innovation and expanding the potential applications of diynoic acid-based materials in medicine, environmental science, and beyond.

Q & A

Q. What analytical methods are employed to detect and quantify 10,12-Octadecadiynoic acid in complex biological matrices such as food products?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used to identify and quantify 10,12-Octadecadiynoic acid in biological samples. For example, in thermal sterilization studies of duck meat, GC-MS detected trace amounts (0.01% relative content) of this compound across multiple processing methods . Similar protocols apply to plant extracts, where GC-MS identifies structurally related diynoic acids (e.g., 13,16-Octadecadiynoic acid methyl ester) . Key considerations include optimizing sensitivity for low-abundance compounds and validating results with internal standards.

Q. What safety protocols are recommended for handling 10,12-Octadecadiynoic acid in laboratory settings?

- Safety Measures :

- Eye Protection : Wear chemical safety goggles due to its classification as a Category 2B eye irritant (H320) .

- Ventilation : Use local exhaust ventilation to minimize inhalation risks .

- Skin Protection : Use nitrile gloves and lab coats to prevent skin contact; wash exposed skin immediately with soap and water .

- Storage : Store in sealed containers away from light and strong oxidizers to avoid decomposition .

Q. How does the stability of 10,12-Octadecadiynoic acid vary under environmental stressors, and what storage practices are optimal?

- Stability Insights : The compound is sensitive to light and heat, with decomposition risks under direct sunlight or high temperatures. Storage in inert, light-resistant containers at cool temperatures (≤25°C) is recommended . Avoid incompatible materials like strong oxidizing agents to prevent hazardous reactions .

Advanced Research Questions

Q. What methodological challenges arise when investigating the biological activity of 10,12-Octadecadiynoic acid given its low natural abundance?

- Challenges & Solutions :

- Detection Limits : Its trace presence in biological matrices (e.g., 0.01% in duck meat) necessitates high-sensitivity techniques like GC-MS with selective ion monitoring .

- Synthesis/Purification : Chemical synthesis or isolation from natural sources (e.g., plant extracts) requires rigorous purification to avoid interference from structurally similar fatty acids .

- Dose-Response Studies : Low natural concentrations complicate in vivo studies; controlled supplementation models (e.g., C. elegans) may be adapted from research on related isomers like 9,12-Octadecadiynoic acid .

Q. Are there contradictions in the reported biological activities of structurally similar octadecadiynoic acid isomers (e.g., 9,12- vs. 10,12-), and how can these be addressed experimentally?

- Isomer-Specific Insights :

- Neurobehavioral Effects : 9,12-Octadecadiynoic acid enhances locomotive and foraging behaviors in C. elegans at low concentrations (0.1 µM) but inhibits them at higher doses (>1 µM) . No direct data exist for 10,12-; comparative studies using isomer-specific assays are needed.

- Enzyme Interactions : 9,12-Octadecadiynoic acid inhibits cyclooxygenase (Cox) and lipoxygenase (LO), but similar activity for 10,12- remains unverified .

- Experimental Design : Use orthogonal methods (e.g., enzyme inhibition assays, RNA sequencing) to compare isomers under identical conditions.

Q. What experimental models and endpoints are suitable for elucidating the neurobehavioral or metabolic effects of 10,12-Octadecadiynoic acid?

- Model Systems :

- C. elegans : Track locomotive behaviors (body bends, head thrashes) and foraging activity via automated imaging systems, as done for 9,12- .

- Gene Expression : Quantify serotonin-related genes (tph-1, cat-4) and oxidative stress markers (sod-1, cyp-35A2) using qPCR or fluorescent reporters .

- Dose Optimization : Test concentrations from 0.1–100 µM to identify biphasic effects, as seen in related isomers .

Q. How do researchers mitigate photodegradation or oxidative decomposition risks during experiments with 10,12-Octadecadiynoic acid?

- Mitigation Strategies :

- Light Exposure : Conduct experiments under amber lighting or in dark conditions to prevent photodegradation .

- Antioxidant Additives : Include antioxidants (e.g., BHT) in storage buffers to reduce oxidation .

- Real-Time Monitoring : Use UV-Vis spectroscopy to track stability during long-term assays .

Notes on Data Contradictions and Gaps

- Limited direct studies on 10,12-Octadecadiynoic acid exist compared to its 9,12- isomer. Researchers should explicitly clarify isomer specificity in publications.

- Safety data (e.g., acute toxicity) are incomplete; prioritize precautionary measures until further toxicological studies are conducted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.